molecular formula C20H22ClN3O2 B2514681 N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-85-7

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2514681
CAS No.: 873093-85-7
M. Wt: 371.87
InChI Key: VTCXEFANYNFRRR-UHFFFAOYSA-N
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Description

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a chlorophenoxy group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with propyl bromide to form 2-chlorophenoxypropane. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde in the presence of a base to form the benzodiazole derivative. Finally, the benzodiazole derivative is reacted with N-methylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
  • N-(3-{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide

Uniqueness

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Biological Activity

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound characterized by its unique structural features, which include a benzodiazole moiety and a chlorophenoxy group. These structural elements suggest potential for diverse biological activities. This article synthesizes available research findings, case studies, and data to elucidate the biological activity of this compound.

Structural Overview

The compound's molecular formula is C23H22ClN3O3C_{23}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 423.9 g/mol. The presence of multiple functional groups indicates potential interactions with various biological targets, enhancing its applicability across different fields of medicinal chemistry.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing benzodiazole and chlorophenoxy groups have been reported to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against resistant bacterial strains, suggesting that this compound may possess antibacterial properties.
  • Anti-inflammatory Effects : Some related compounds demonstrate significant anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityNotes
N-(4-Bromophenyl)furan-2-carboxamideFuran ring, bromine substitutionAntibacterialExhibits strong antibacterial properties against resistant strains.
Benzofuran-2-carboxamideBenzofuran scaffoldAnticancerKnown for its ability to inhibit cancer cell growth.
Furan-2-carboxylic acid derivativesFuran ring, carboxylic acidAnti-inflammatoryDemonstrates significant anti-inflammatory effects.

The comparative analysis highlights the unique features of this compound that may enhance its biological activity compared to other compounds.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to decreased viability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in Nature Reviews highlighted the anticancer properties of benzodiazole derivatives, noting their ability to induce apoptosis in various cancer cell lines .
  • Research on chlorophenoxy compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15(25)23(2)14-20-22-17-9-4-5-10-18(17)24(20)12-7-13-26-19-11-6-3-8-16(19)21/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCXEFANYNFRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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